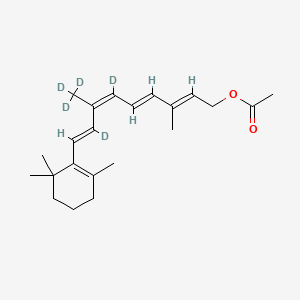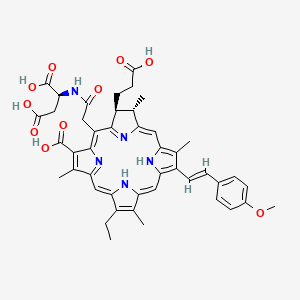
Dysp-C34
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound exhibits improved water solubility, better cellular permeability, specific localization, and enhanced phototoxicity under low light dose irradiation . Dysp-C34 is particularly valuable in cancer treatment due to its ability to accumulate in tumors and induce substantial tumor regression with minimal side effects .
Vorbereitungsmethoden
Analyse Chemischer Reaktionen
Dysp-C34 undergoes various chemical reactions, including:
Reduction: The compound can also undergo reduction reactions under specific conditions.
Substitution: This compound can participate in substitution reactions, particularly when modifying its chemical structure for enhanced properties.
Common reagents used in these reactions include olefin metathesis catalysts, oxidizing agents, and reducing agents. The major products formed from these reactions are modified chlorin derivatives with improved therapeutic properties .
Wissenschaftliche Forschungsanwendungen
Dysp-C34 has a wide range of scientific research applications, including:
Wirkmechanismus
Dysp-C34 exerts its effects through photodynamic therapy, where it generates reactive oxygen species upon light irradiation. These reactive oxygen species induce cellular damage and apoptosis in tumor cells . The compound’s specific localization in lysosomes enhances its phototoxicity and therapeutic efficacy . Additionally, this compound stimulates the host immune system, leading to a strong inhibition of tumor growth .
Vergleich Mit ähnlichen Verbindungen
Dysp-C34 is unique compared to other chlorin-based photosensitizers due to its enhanced water solubility, better cellular permeability, and specific localization . Similar compounds include:
Chlorin e6: Structurally similar to this compound but with lower water solubility and cellular permeability.
Methylene Blue: A photosensitizer with different chemical structure and applications.
This compound stands out due to its improved properties and potential for low-fluence photodynamic therapy applications .
Eigenschaften
Molekularformel |
C45H47N5O10 |
|---|---|
Molekulargewicht |
817.9 g/mol |
IUPAC-Name |
(2S)-2-[[2-[(2S,3S)-7-carboxy-3-(2-carboxyethyl)-12-ethyl-17-[(E)-2-(4-methoxyphenyl)ethenyl]-2,8,13,18-tetramethyl-2,3,23,24-tetrahydroporphyrin-5-yl]acetyl]amino]butanedioic acid |
InChI |
InChI=1S/C45H47N5O10/c1-7-27-21(2)32-18-36-28(13-10-25-8-11-26(60-6)12-9-25)22(3)31(47-36)17-33-23(4)29(14-15-39(52)53)42(49-33)30(16-38(51)48-37(44(56)57)20-40(54)55)43-41(45(58)59)24(5)34(50-43)19-35(27)46-32/h8-13,17-19,23,29,37,46-47H,7,14-16,20H2,1-6H3,(H,48,51)(H,52,53)(H,54,55)(H,56,57)(H,58,59)/b13-10+,31-17?,32-18?,33-17?,34-19?,35-19?,36-18?,42-30?,43-30?/t23-,29-,37-/m0/s1 |
InChI-Schlüssel |
OUCMWPVGJDQHAV-ZBNAIYDSSA-N |
Isomerische SMILES |
CCC1=C(C2=CC3=C(C(=C(N3)C=C4[C@H]([C@@H](C(=N4)C(=C5C(=C(C(=N5)C=C1N2)C)C(=O)O)CC(=O)N[C@@H](CC(=O)O)C(=O)O)CCC(=O)O)C)C)/C=C/C6=CC=C(C=C6)OC)C |
Kanonische SMILES |
CCC1=C(C2=CC3=C(C(=C(N3)C=C4C(C(C(=N4)C(=C5C(=C(C(=N5)C=C1N2)C)C(=O)O)CC(=O)NC(CC(=O)O)C(=O)O)CCC(=O)O)C)C)C=CC6=CC=C(C=C6)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(3aR,4R,5R,6aS)-4-[3-(Ethyleneketal)decanyl]hexahydro-5-hydroxy-2H-cyclopenta[b]furan-2-one 5-(4-Phenylbenzoate)-d15](/img/structure/B12416462.png)


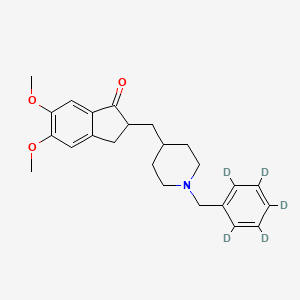
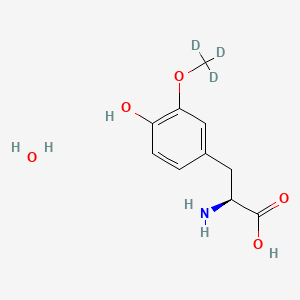
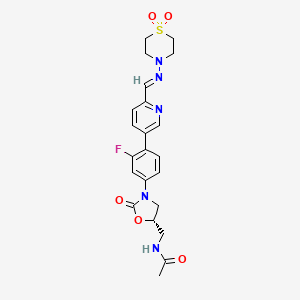
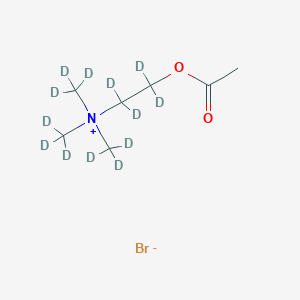
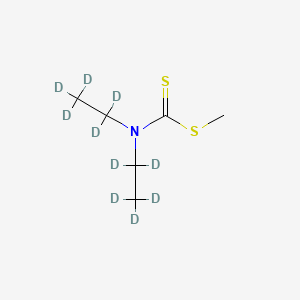
![2-[(1R,4S,8R,10S,13S,16S,28S,34S)-13-[(2R,3R)-3,4-dihydroxybutan-2-yl]-8-hydroxy-28-methyl-2,5,11,14,30,33,36,39-octaoxo-34-pentan-3-yl-27-thia-3,6,12,15,25,29,32,35,38-nonazapentacyclo[14.12.11.06,10.018,26.019,24]nonatriaconta-18(26),19,21,23-tetraen-4-yl]acetamide](/img/structure/B12416503.png)

